N-cycloheptyl-3,3-dimethylbutanamide
Description
N-cycloheptyl-3,3-dimethylbutanamide is a tertiary amide characterized by a cycloheptyl group attached to the amide nitrogen and a 3,3-dimethylbutanoyl backbone. The cycloheptyl group introduces steric bulk and lipophilicity, which may influence solubility, metabolic stability, and biological activity compared to smaller alkyl or cycloalkyl variants .
Properties
Molecular Formula |
C13H25NO |
|---|---|
Molecular Weight |
211.34 g/mol |
IUPAC Name |
N-cycloheptyl-3,3-dimethylbutanamide |
InChI |
InChI=1S/C13H25NO/c1-13(2,3)10-12(15)14-11-8-6-4-5-7-9-11/h11H,4-10H2,1-3H3,(H,14,15) |
InChI Key |
HWQPXVSWGQVLLX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(=O)NC1CCCCCC1 |
Canonical SMILES |
CC(C)(C)CC(=O)NC1CCCCCC1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table compares N-cycloheptyl-3,3-dimethylbutanamide with key analogs based on molecular features and physical properties:
*Hypothetical data inferred from analogs.
Key Observations:
- Lipophilicity : Cycloheptyl derivatives are expected to exhibit higher logP values than cyclohexyl or linear alkyl analogs, enhancing membrane permeability but possibly reducing aqueous solubility .
- Thermal Stability : Melting points vary significantly; for example, the dihydroxy analog in has a defined melting point (114–116°C), while alkylated amides (e.g., N-butyl-3-oxo-butanamide) are liquids or low-melting solids .
Reactivity Trends:
- β-Ketoamides (e.g., N-butyl-3-oxo-butanamide) are more reactive toward nucleophiles due to the electron-withdrawing ketone group, whereas 3,3-dimethyl substitution in tertiary amides stabilizes the structure against hydrolysis .
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